molecular formula C9H20O2 B14610798 2-(2-Methylpropyl)pentane-1,5-diol CAS No. 57740-10-0

2-(2-Methylpropyl)pentane-1,5-diol

Cat. No.: B14610798
CAS No.: 57740-10-0
M. Wt: 160.25 g/mol
InChI Key: WUOAKRFLJNZUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)pentane-1,5-diol is an organic compound with the molecular formula C10H22O2. It belongs to the class of diols, which are compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylpropyl)pentane-1,5-diol can be synthesized through several methods. One common method involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. The esterification reaction is carried out without a catalyst, simplifying the process by avoiding the need for catalyst separation . Another method involves the hydrogenation of glutaric acid and its derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of glutaric acid or its derivatives. This process is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)pentane-1,5-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-(2-Methylpropyl)pentane-1,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)pentane-1,5-diol involves its interaction with biological membranes, enhancing the permeability of the skin and facilitating the absorption of active substances. This compound acts as an efficient solvent and antimicrobial agent, making it valuable in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: Another diol with similar properties but different molecular structure.

    1,4-Butanediol: Used in similar applications but has a different carbon chain length.

    1,6-Hexanediol: Similar in function but with a longer carbon chain.

Uniqueness

2-(2-Methylpropyl)pentane-1,5-diol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to enhance percutaneous absorption and act as an antimicrobial agent makes it particularly valuable in dermatological and pharmaceutical applications .

Properties

CAS No.

57740-10-0

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-(2-methylpropyl)pentane-1,5-diol

InChI

InChI=1S/C9H20O2/c1-8(2)6-9(7-11)4-3-5-10/h8-11H,3-7H2,1-2H3

InChI Key

WUOAKRFLJNZUSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCO)CO

Origin of Product

United States

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